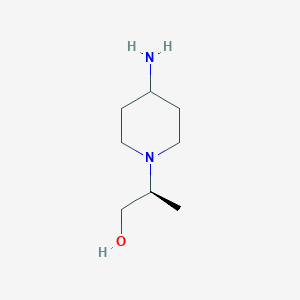![molecular formula C7H13ClN2O2 B1383870 7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride CAS No. 2109188-97-6](/img/structure/B1383870.png)
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Overview
Description
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride (MHPOH) is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in research and drug discovery. MHPOH is a derivative of the naturally-occurring pyrrolo[3,4-d]oxazin-2(1h)-one, and has been found to possess unique properties that make it a promising candidate for a variety of research applications.
Scientific Research Applications
Stereochemical Studies
NMR Stereochemical Analysis : The stereostructures of various derivatives, including 7a-methyl octahydrocyclopenta[d][1,3]oxazines, were analyzed using NMR spectroscopy. This study provides insight into the conformational properties of these compounds in solution, highlighting their N-in/O-in and N-out conformations, as well as the impacts of different substituents on these structures (Tähtinen et al., 2002).
DFT Methods for Modeling NMR Parameters : DFT methods were used to model NMR parameters of 7a-methyl derivatives, aiding in the conformational analysis of these compounds. This approach provided a comparable methodology to experimental approaches for determining conformational equilibria (Tähtinen et al., 2003).
Synthesis and Characterization
- Synthesis of 1H-3,4-Dihydropyrrolo[1,2-a] Pyrazin-1-One : The synthesis of unreported 7-aroyl-1H-3,4-dihydropyrrolo[1,2-c][1,4]oxazin-1-one compounds was explored, highlighting the versatility of these structures in chemical synthesis (Guo et al., 2011).
Biological Applications
Antimicrobial and Antifungal Screening : Novel compounds derived from 7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride were screened for antifungal and antibacterial activity, revealing their potential as antimicrobial agents (Naqvi et al., 2010).
Synthesis of Oxazine Derivatives with Antimicrobial Properties : Oxazine derivatives bearing pyridine scaffolds were synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, demonstrating the compound's potential in pharmaceutical applications (Desai et al., 2017).
Cytotoxicity and Antimicrobial Study : Research on 1,3-disubstituted-1H-naphtho[1,2-e][1,3]oxazines synthesized from 7a-methyl derivatives revealed significant antibacterial and moderate antifungal activity. Additionally, their cytotoxicity against various cancer cell lines was studied, showing their potential in cancer research (Verma et al., 2012).
properties
IUPAC Name |
7a-methyl-1,4,4a,5,6,7-hexahydropyrrolo[3,4-d][1,3]oxazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-7-4-8-2-5(7)3-11-6(10)9-7;/h5,8H,2-4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXABAYBYGFFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1COC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383791.png)
![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)

![Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B1383795.png)
![tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1383797.png)
![4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383798.png)
![tert-BUTYL 3-BENZYL-3,7-DIAZABICYCLO[4,3,0]NONANE-7-DICARBOXYLATE](/img/structure/B1383803.png)


![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)

![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)